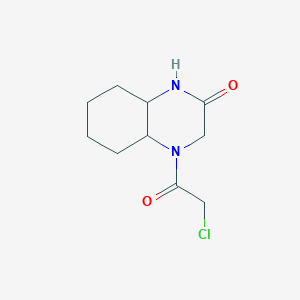

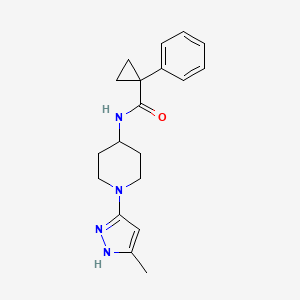

![molecular formula C24H24ClN3OS2 B2970366 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189857-22-4](/img/structure/B2970366.png)

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-tubercular properties . The compound you mentioned seems to be a derivative of benzothiazole, but specific information about it is not available in the sources I have access to.

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications

Discovery and Evaluation of Selective Inhibitors

Research has identified substituted benzamides as potent and selective inhibitors of specific kinase activities. For instance, a study discovered a class of substituted benzamides that effectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant efficacy in vivo in tumor models (Borzilleri et al., 2006).

Potential Antipsychotic Agents

Another investigation focused on heterocyclic analogues of benzamide derivatives, exploring their binding affinity to dopamine and serotonin receptors. This research aimed at identifying new antipsychotic agents, showing that certain derivatives possess promising in vivo activities (Norman et al., 1996).

Heterocyclic Synthesis

Heterocyclic carboxamides have been synthesized and evaluated for various applications, including their reactivity toward nitrogen nucleophiles to yield diverse derivatives. This work contributes to the broader understanding of heterocyclic chemistry and its potential applications in drug discovery (Mohareb et al., 2004).

Synthesis and Evaluation of Antimicrobial Agents

Compounds with benzothiazole moieties have been synthesized and evaluated for their antimicrobial activities. This research demonstrates the potential of such compounds in addressing antimicrobial resistance, a significant global health challenge (Anuse et al., 2019).

Development of Coordination Networks

Research into the synthesis of coordination networks using tetrazolate-based tectons has explored the effects of substituents on the structures and nonlinear optical (NLO) properties of these networks. This study highlights the potential applications of coordination networks in materials science, particularly in the context of NLO properties (Liao et al., 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

This compound acts as an inhibitor of COX-1 and COX-2 enzymes . It binds to the active site of these enzymes, preventing them from converting arachidonic acid into prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The action of this compound primarily affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it disrupts the conversion of arachidonic acid into prostaglandins . This leads to a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, pain, and fever .

Pharmacokinetics

They are metabolized in the liver and excreted primarily through the kidneys . The bioavailability of this compound would be influenced by factors such as its solubility, stability, and the presence of transporters .

Result of Action

The inhibition of COX-1 and COX-2 by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, as prostaglandins are key mediators of these processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature . For instance, extreme pH values could affect the compound’s stability, while the presence of other substances could impact its absorption and distribution .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3OS2.ClH/c1-15(2)27-13-12-17-20(14-27)30-24(26-22(28)16-8-4-3-5-9-16)21(17)23-25-18-10-6-7-11-19(18)29-23;/h3-11,15H,12-14H2,1-2H3,(H,26,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXNEKKZNGYBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

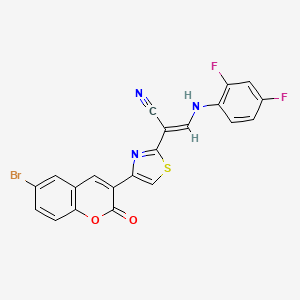

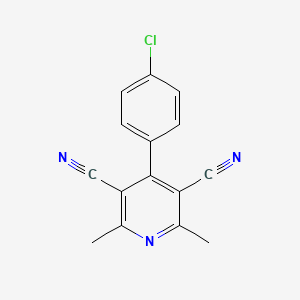

![2-[(Phenylamino)methyl]aniline](/img/structure/B2970289.png)

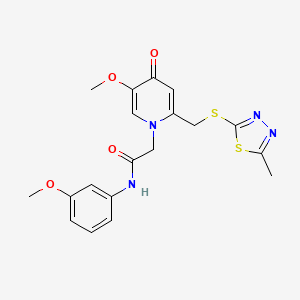

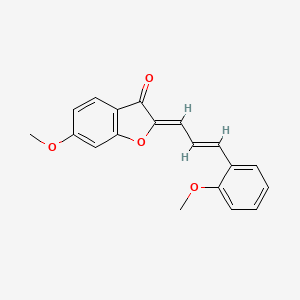

![N-(3,4-dimethoxyphenethyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2970290.png)

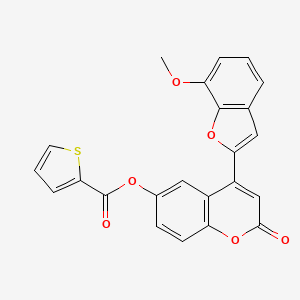

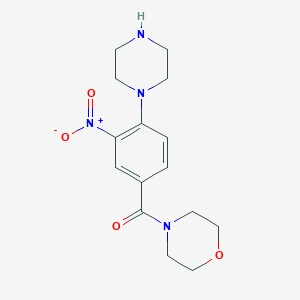

![4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2970295.png)

![Propan-2-yl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2970296.png)

![6-Cyclopropyl-3-[2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2970298.png)

![N-(3-acetylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2970305.png)